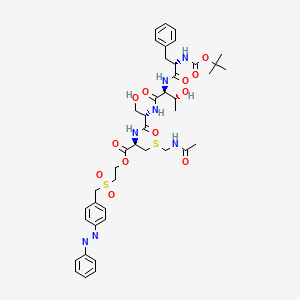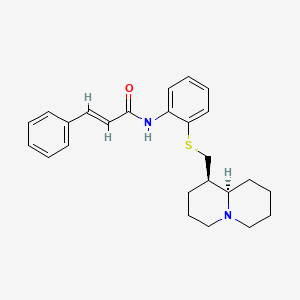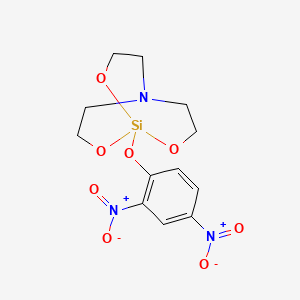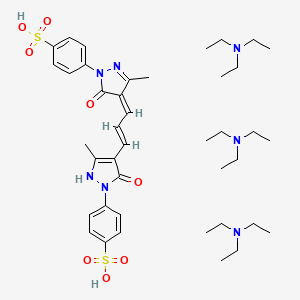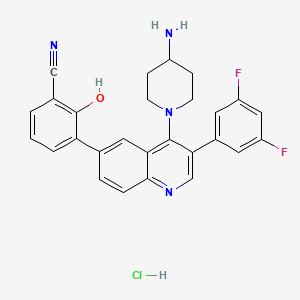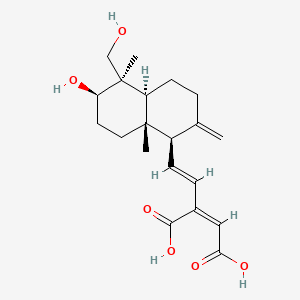
2-Norbornanemethylamine, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Norbornanemethylamine, endo- is a bicyclic amine with a unique structure derived from norbornene. This compound is characterized by its rigid framework and the presence of an amine group, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanemethylamine, endo- typically involves the Diels-Alder reaction, where norbornene is reacted with a suitable dienophile.
Industrial Production Methods: Industrial production of 2-Norbornanemethylamine, endo- often employs catalytic hydrogenation and other scalable chemical processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Norbornanemethylamine, endo- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted norbornane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
2-Norbornanemethylamine, endo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism by which 2-Norbornanemethylamine, endo- exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The rigid structure of the compound allows for specific binding interactions, which can influence cellular pathways and biochemical processes .
Comparison with Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but without the amine group.
Norbornadiene: Another bicyclic compound with two double bonds, differing in reactivity and applications.
Norcantharidin: A derivative with notable antitumor activity, used in cancer research
Uniqueness: 2-Norbornanemethylamine, endo- stands out due to its unique combination of a rigid bicyclic structure and an amine group. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
19245-51-3 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2/t6-,7+,8+/m0/s1 |
InChI Key |
HWMZHVLJBQTGOL-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2CN |
Canonical SMILES |
C1CC2CC1CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


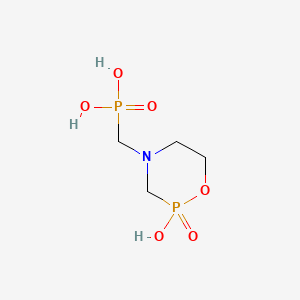
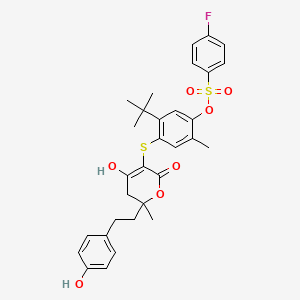
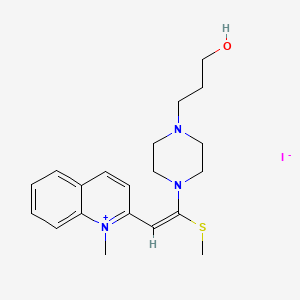
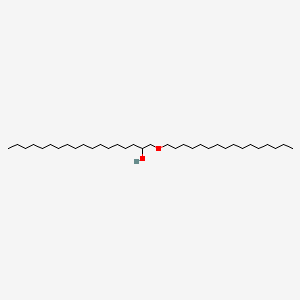
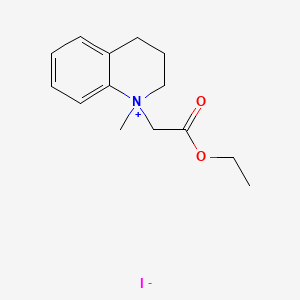
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
